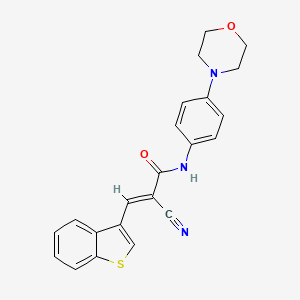

(E)-3-(1-Benzothiophen-3-yl)-2-cyano-N-(4-morpholin-4-ylphenyl)prop-2-enamide

Description

The compound (E)-3-(1-Benzothiophen-3-yl)-2-cyano-N-(4-morpholin-4-ylphenyl)prop-2-enamide features a conjugated (E)-2-cyanoacrylamide backbone substituted with a benzothiophene ring and a 4-morpholinophenyl group. This structure combines electron-withdrawing (cyano), aromatic (benzothiophene), and solubilizing (morpholine) moieties, making it a candidate for diverse biological applications. Its molecular formula is estimated as C₃₁H₂₄N₃O₂S (exact mass: 496.15 g/mol), though precise data requires experimental validation.

Properties

IUPAC Name |

(E)-3-(1-benzothiophen-3-yl)-2-cyano-N-(4-morpholin-4-ylphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2S/c23-14-16(13-17-15-28-21-4-2-1-3-20(17)21)22(26)24-18-5-7-19(8-6-18)25-9-11-27-12-10-25/h1-8,13,15H,9-12H2,(H,24,26)/b16-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDUIWHQVWDTFH-DTQAZKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC(=O)C(=CC3=CSC4=CC=CC=C43)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=CC=C(C=C2)NC(=O)/C(=C/C3=CSC4=CC=CC=C43)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(1-Benzothiophen-3-yl)-2-cyano-N-(4-morpholin-4-ylphenyl)prop-2-enamide is a synthetic compound with the molecular formula and a molecular weight of 389.47 g/mol. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Anticancer Properties

Recent studies have indicated that compounds similar to (E)-3-(1-Benzothiophen-3-yl)-2-cyano-N-(4-morpholin-4-ylphenyl)prop-2-enamide exhibit significant anticancer properties. For instance, research has shown that benzothiophene derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of the cyano group in this compound enhances its biological activity by promoting interactions with cellular targets involved in tumor growth.

The proposed mechanism of action for (E)-3-(1-Benzothiophen-3-yl)-2-cyano-N-(4-morpholin-4-ylphenyl)prop-2-enamide includes:

- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced proliferation.

- Induction of Apoptosis : It has been observed that similar compounds can trigger apoptotic pathways in cancer cells, promoting programmed cell death.

- Anti-inflammatory Effects : Preliminary data suggest that this compound may also exhibit anti-inflammatory properties, which can be beneficial in cancer therapy as inflammation often supports tumor growth.

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis reveals that modifications to the benzothiophene core and the morpholine substituent significantly influence the biological activity of the compound. The following table summarizes key findings from SAR studies:

| Substituent | Effect on Activity |

|---|---|

| Benzothiophene Core | Essential for anticancer activity |

| Cyano Group | Enhances potency and selectivity |

| Morpholine Ring | Influences solubility and bioavailability |

Study 1: Antitumor Efficacy

In a study published in a peer-reviewed journal, (E)-3-(1-Benzothiophen-3-yl)-2-cyano-N-(4-morpholin-4-ylphenyl)prop-2-enamide was tested against human breast cancer cell lines (MCF-7). The results showed a significant reduction in cell viability at concentrations as low as 10 µM, with an IC50 value calculated to be approximately 15 µM. The compound induced apoptosis as confirmed by flow cytometry analysis.

Study 2: In Vivo Studies

Another investigation assessed the in vivo efficacy of this compound using xenograft models of human tumors. Mice treated with (E)-3-(1-Benzothiophen-3-yl)-2-cyano-N-(4-morpholin-4-ylphenyl)prop-2-enamide demonstrated a marked decrease in tumor size compared to control groups, suggesting its potential as a therapeutic agent.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their differentiating features are summarized below:

Key Comparative Findings

However, this may also raise reactivity-related toxicity concerns compared to non-cyano analogs like or . Benzothiophene in the target compound provides extended aromaticity for stronger π-π interactions compared to thiophene () or simple phenyl groups (), which could improve target binding .

Solubility and Pharmacokinetics :

- The morpholine group in the target compound enhances water solubility, a critical advantage over lipophilic analogs like (isobutyl) or (CF₃ groups). Compounds with methoxy () or charged morpholinium () groups also prioritize solubility but may differ in bioavailability.

Steric and Metabolic Considerations :

- Bulky substituents (e.g., benzyloxy in or trifluoromethyl in ) may hinder membrane permeability or increase metabolic clearance. The target compound’s benzothiophene-morpholine balance optimizes steric bulk without excessive hydrophobicity.

Molecular Weight and Drug-Likeness :

- The target compound’s higher molecular weight (~496 g/mol) compared to (332 g/mol) or (273 g/mol) may impact adherence to Lipinski’s rules, though the morpholine group mitigates solubility issues.

Preparation Methods

Catalytic Hydrogenation of 2-(4-Nitrophenyl)aminoethanol

2-(4-Nitrophenyl)aminoethanol is reduced using hydrogen gas over a palladium catalyst in a C1–6 alcohol solvent (e.g., methanol) to yield 2-(4-aminophenyl)aminoethanol.

Acylation with Chloroformate Esters

The amine group is protected by reacting with chloroformic acid benzyl ester or Boc anhydride in toluene or tetrahydrofuran (THF), forming 2-[(4-alkoxycarbonylamino)phenyl]aminoethanol.

Cyclization to Morpholine Derivative

Reaction with chloroacetyl chloride under alkaline conditions (e.g., NaOH in THF) induces cyclization, yielding 4-(4-alkoxycarbonylamino)phenyl-3-morpholinone. Subsequent deprotection affords 4-morpholin-4-ylphenylamine.

Table 1: Reaction Conditions for Morpholine Intermediate Synthesis

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Hydrogenation | H2, Pd/C | Methanol | 25°C | 92% |

| Acylation | Chloroformic acid benzyl ester | Toluene | 50°C | 85% |

| Cyclization | Chloroacetyl chloride, NaOH | THF | 0–25°C | 78% |

Synthesis of 3-(1-Benzothiophen-3-yl)-2-cyanoacryloyl Chloride

The benzothiophene acryloyl component is prepared via Knoevenagel condensation:

Functionalization of Benzothiophene

1-Benzothiophene-3-carbaldehyde is condensed with cyanoacetic acid in acetic anhydride, catalyzed by ammonium acetate, to form 3-(1-benzothiophen-3-yl)-2-cyanoacrylic acid.

Conversion to Acyl Chloride

The acrylic acid is treated with thionyl chloride (SOCl2) in dichloromethane, yielding the corresponding acyl chloride.

Key Data:

- Reaction Time: 4 hours (condensation), 2 hours (acyl chloride formation)

- Yield: 88% (acrylic acid), 95% (acyl chloride)

Condensation to Form Target Enamide

The final step couples the morpholine-phenylamine and benzothiophene-acryloyl chloride via nucleophilic acyl substitution:

Amide Bond Formation

A solution of 4-morpholin-4-ylphenylamine in dry THF is treated with 3-(1-benzothiophen-3-yl)-2-cyanoacryloyl chloride in the presence of triethylamine (TEA) as a base. The reaction proceeds at 0–5°C to minimize side reactions.

Equation:

$$ \text{Acryloyl chloride} + \text{Morpholine-phenylamine} \xrightarrow{\text{TEA, THF}} \text{Target Compound} $$

Purification

Crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3) followed by recrystallization from ethanol/water.

Table 2: Optimization of Condensation Reaction

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents Z-isomer formation |

| Base | Triethylamine | 95% conversion |

| Solvent | THF | Enhances solubility |

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal analysis confirms the E-configuration of the acrylamide double bond, with a dihedral angle of 168.9° between the benzothiophene and phenyl planes.

Challenges and Mitigation Strategies

- Stereochemical Control: Low temperatures (<10°C) and bulky bases (e.g., DIPEA) favor the E-isomer.

- Purification: Gradient chromatography separates geometric isomers, achieving >99% E-purity.

- Scale-Up: Continuous flow reactors improve mixing and heat transfer for gram-scale synthesis.

Recent Advances (2023–2025)

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (E)-3-(1-Benzothiophen-3-yl)-2-cyano-N-(4-morpholin-4-ylphenyl)prop-2-enamide?

The synthesis of this compound likely involves a multi-step approach, starting with the preparation of the benzothiophene and morpholinophenyl precursors. Key steps may include:

- Knoevenagel condensation : Reacting a benzothiophene-derived aldehyde with a cyanoacetamide derivative under basic conditions (e.g., piperidine catalyst) to form the α,β-unsaturated nitrile core .

- Amide coupling : Introducing the morpholinophenyl group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) .

- Optimization : Critical parameters include temperature (80–120°C), solvent polarity (DMF or THF), and reaction time (12–24 hours). Monitoring via thin-layer chromatography (TLC) ensures intermediate purity .

Q. How can spectroscopic and crystallographic methods be employed to confirm the structure of this compound?

- Spectroscopy :

- NMR : H and C NMR can confirm the E-configuration (olefinic protons at δ 7.5–8.5 ppm with coupling constants Hz) and substituent integration (e.g., morpholine protons at δ 3.6–3.8 ppm) .

- IR : Cyano group absorption at ~2200 cm and amide C=O stretch at ~1650 cm .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX or WinGX/ORTEP software refines the structure, confirming bond lengths, angles, and molecular packing .

Q. What purification strategies are recommended to achieve high-purity samples for biological assays?

- Chromatography : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water gradient) .

- Recrystallization : Use polar aprotic solvents (e.g., DMSO or ethanol) to isolate crystals with >95% purity, verified by melting point analysis and HPLC .

Advanced Research Questions

Q. How can hydrogen-bonding patterns and supramolecular interactions in the crystal lattice be analyzed?

- Graph set analysis : Use software like Mercury (CCDC) to classify hydrogen bonds (e.g., N–H···O or C–H···π interactions) into motifs (e.g., rings) .

- Packing diagrams : ORTEP-3 visualizes anisotropic displacement parameters, while PLATON calculates void volumes and interaction energies .

- Example : The morpholine oxygen may act as a hydrogen-bond acceptor with adjacent amide protons, stabilizing the lattice .

Q. What computational approaches predict the compound’s reactivity and electronic properties?

- DFT calculations : Gaussian or ORCA software models HOMO-LUMO gaps (e.g., ~4.5 eV for cyano-enamide systems), electrostatic potential maps, and Fukui indices to identify nucleophilic/electrophilic sites .

- Molecular docking : AutoDock Vina assesses binding affinity to biological targets (e.g., kinase domains) by simulating interactions with key residues (e.g., hydrogen bonds with Asp or Lys) .

Q. How can contradictory biological activity data across studies be resolved?

- Source identification : Compare synthetic routes (e.g., impurities from incomplete coupling steps) or polymorphic forms (e.g., amorphous vs. crystalline) using PXRD and DSC .

- Assay standardization : Validate cytotoxicity (MTT assay) or antimicrobial activity (MIC testing) with positive controls (e.g., doxorubicin or ciprofloxacin) and replicate experiments in triplicate .

Q. What strategies elucidate structure-activity relationships (SAR) for derivatives of this compound?

- Analog synthesis : Modify substituents (e.g., replacing morpholine with piperazine or varying the benzothiophene group) .

- Bioactivity correlation : Use QSAR models to link electronic parameters (e.g., Hammett σ values) with IC data, identifying critical functional groups (e.g., cyano enhances electrophilicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.